molecular formula C15H15BrN2O4 B2742799 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034307-98-5

1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2742799
CAS No.: 2034307-98-5
M. Wt: 367.199
InChI Key: VBGUQILOPLEFSB-UHFFFAOYSA-N
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Description

1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methoxybenzoic acid.

    Azetidinone Formation: The 2-bromo-5-methoxybenzoic acid is then reacted with an appropriate azetidinone precursor under conditions that promote cyclization, such as heating in the presence of a base like sodium hydride.

    Pyrrolidine-2,5-dione Addition: The resulting azetidinone intermediate is further reacted with pyrrolidine-2,5-dione in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.

    Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with different functional groups replacing the bromine atom.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(1-(2-Chloro-5-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    This compound derivatives: Compounds with modifications to the methoxy group or the azetidinone ring, leading to variations in chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c1-22-10-2-3-12(16)11(6-10)15(21)17-7-9(8-17)18-13(19)4-5-14(18)20/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUQILOPLEFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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